molecular formula C8H9NO3 B1353913 Ethyl 3-formyl-1H-pyrrole-2-carboxylate CAS No. 36131-43-8

Ethyl 3-formyl-1H-pyrrole-2-carboxylate

Cat. No. B1353913
CAS RN: 36131-43-8
M. Wt: 167.16 g/mol
InChI Key: DHBCCUBZOOUZAX-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-1H-pyrrole-2-carboxylate, also known as 3-formyl-1H-pyrrole-2-carboxylic acid ethyl ester, is a type of chemical compound that is composed of a carboxylic acid group, an ethyl group, and a 1H-pyrrole-2-carboxylate moiety. It is a colorless and odorless solid that is soluble in most organic solvents. It has a molecular formula of C7H8O3 and a molecular weight of 152.14 g/mol. This compound is used in various scientific research applications, such as synthesis, drug discovery, and biochemical research.

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated innovative synthesis techniques and detailed structural analysis of ethyl 3-formyl-1H-pyrrole-2-carboxylate derivatives. For instance, Singh et al. (2013) synthesized ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, providing insights into its molecular structure and spectral analyses through FT-IR, 1H NMR, UV–Vis, DART Mass, and quantum chemical calculations. This study highlighted the molecule's strong electrophile nature and identified reactive sites within the molecule, offering potential pathways for further chemical modifications (Singh et al., 2013).

Quantum Chemical Calculations

Another study by the same group on a similar compound, ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, employed quantum chemical calculations to examine the formation and spontaneous nature of this compound at room temperature. The research provided a deeper understanding of its vibrational analysis and dimer formation through multiple interactions, which could be crucial for developing new materials or pharmaceuticals (Singh et al., 2013).

Applications in Crystal Engineering

The utility of pyrrole-2-carboxylate derivatives in crystal engineering was explored through the synthesis of specific compounds that demonstrated the formation of hexagonal and grid supramolecular structures. This highlighted the role of ethyl 3-formyl-1H-pyrrole-2-carboxylate derivatives in facilitating novel supramolecular synthons, potentially useful in the self-assembly of materials for technological applications (Yin & Li, 2006).

properties

IUPAC Name

ethyl 3-formyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)7-6(5-10)3-4-9-7/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBCCUBZOOUZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503019
Record name Ethyl 3-formyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-formyl-1H-pyrrole-2-carboxylate

CAS RN

36131-43-8
Record name Ethyl 3-formyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-formyl-1H-pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Liu, Z Fang, Q Zhang, Q Liu, X Bi - Angewandte Chemie, 2013 - Wiley Online Library
… Furthermore, the high-yielding conversion of 3 l to ethyl 3-formyl-1H-pyrrole-2-carboxylate 5 was achieved in the presence of 1.5 equivalents of pyridinium chlorochromate (PCC). …
Number of citations: 275 onlinelibrary.wiley.com
V Desplat, M Vincenzi, R Lucas, S Moreau… - …, 2017 - Wiley Online Library
… cycloaddition of commercially available propargyl alcohol with ethyl isocyanoacetate in 1,4-dioxane at 80 C.21, 22 The conversion of 3 to ethyl 3-formyl-1H-pyrrole-2-carboxylate (4) …

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